

Head-to-head comparison of Methyl 4benzenesulfonamidobenzoate with other sulfonamide-containing drugs

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Compound of Interest

Compound Name:

Methyl 4benzenesulfonamidobenzoate

Cat. No.:

B182461

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A Head-to-Head Comparison of Sulfonamide-Containing Drugs: From Antibacterials to Anti-Inflammatories

While specific experimental data for **Methyl 4-benzenesulfonamidobenzoate** is not readily available in the public domain, a comparative analysis of its core structure with other well-established sulfonamide-containing drugs offers valuable insights for researchers and drug development professionals. This guide provides a head-to-head comparison of prominent sulfonamide drugs from three major classes: antibacterial agents, carbonic anhydrase inhibitors, and cyclooxygenase-2 (COX-2) inhibitors.

The sulfonamide functional group, -S(=O)₂-NR₂-, is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. This comparison focuses on the distinct mechanisms of action, quantitative performance data, and experimental protocols associated with representative drugs from each class, providing a framework for understanding the potential applications and biological activities of novel sulfonamide-containing compounds like **Methyl 4-benzenesulfonamidobenzoate**.

Comparative Overview of Sulfonamide Drug Classes



The biological activity of sulfonamide-based drugs is largely dictated by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. This structural diversity allows for the targeting of different enzymes and pathways, leading to a broad spectrum of therapeutic applications.

Drug Class	Representative Drug	Primary Mechanism of Action	Target
Antibacterial	Sulfamethoxazole	Inhibition of dihydropteroate synthase, blocking folic acid synthesis.[1]	Dihydropteroate Synthase (DHPS)
Carbonic Anhydrase Inhibitor	Acetazolamide	Inhibition of carbonic anhydrase, leading to decreased formation of carbonic acid.[3][4]	Carbonic Anhydrase (CA) Isozymes
COX-2 Inhibitor	Celecoxib	Selective inhibition of cyclooxygenase-2 (COX-2), blocking prostaglandin synthesis.[5][6]	Cyclooxygenase-2 (COX-2)

Quantitative Performance Data

The following table summarizes key quantitative data for the representative sulfonamide drugs, providing a basis for comparing their potency and efficacy.



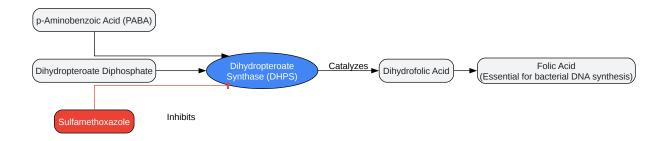
Drug	Target/Orga nism	Assay Type	Measureme nt	Value	Reference
Sulfamethoxa zole	Escherichia coli	Broth microdilution	MIC	Varies by strain	[1]
Sulfadiazine	Staphylococc us aureus (MRSA)	Agar dilution	MIC90	100 μg/mL	[7]
Acetazolamid e	Human Carbonic Anhydrase II	Stopped-flow CO ₂ hydration	Ki	12 nM	[8]
Acetazolamid e	Human Carbonic Anhydrase I	Stopped-flow CO ₂ hydration	Ki	88.9 - 6030 nM	[8]
Celecoxib	Human COX- 2	Whole blood assay	IC50	0.04 μΜ	[9]
Celecoxib	Human COX-	Whole blood assay	IC50	>10 μM	[10]

MIC: Minimum Inhibitory Concentration; MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates; K_i: Inhibition constant; IC₅₀: Half-maximal Inhibitory Concentration.

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of sulfonamides stem from their ability to interfere with specific biochemical pathways.

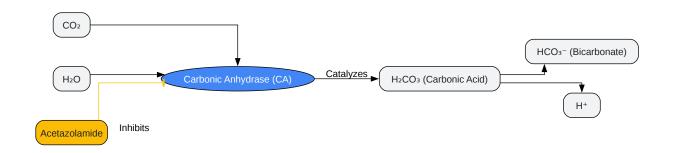




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Diagram 1: Antibacterial Sulfonamide Mechanism of Action.

Antibacterial sulfonamides like sulfamethoxazole act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. [1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to folic acid, thereby halting bacterial growth.[1]

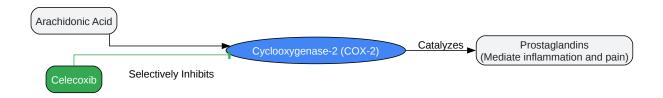


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Diagram 2: Carbonic Anhydrase Inhibitor Mechanism of Action.



Acetazolamide and other carbonic anhydrase inhibitors block the action of carbonic anhydrase enzymes.[3] These enzymes are responsible for the rapid interconversion of carbon dioxide and water to carbonic acid, which then dissociates into bicarbonate and protons.[4] By inhibiting this process, these drugs have diuretic effects and can reduce intraocular pressure.[4]



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Diagram 3: COX-2 Inhibitor Mechanism of Action.

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5][6] Unlike non-selective NSAIDs, celecoxib has a much lower affinity for the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining.[5]

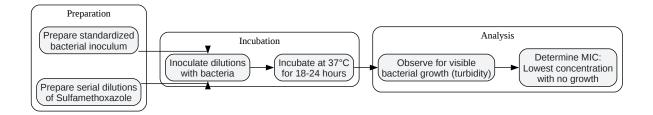
Experimental Protocols

The following section outlines the general principles of key experiments used to determine the quantitative data presented above.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Sulfonamides

The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a bacterium.





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Diagram 4: General Workflow for MIC Determination.

- Preparation of Drug Dilutions: A series of twofold dilutions of the sulfonamide drug is prepared in a liquid growth medium in microtiter plates.
- Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
- Observation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
- MIC Determination: The MIC is the lowest concentration of the drug in which no visible growth is observed.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrase is often measured using a stopped-flow spectrophotometric assay that monitors the hydration of CO₂.

• Enzyme and Inhibitor Preparation: A solution of purified carbonic anhydrase is prepared. The sulfonamide inhibitor is dissolved in a suitable solvent and diluted to various concentrations.



- Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.
- Signal Detection: The hydration of CO₂ to carbonic acid causes a pH change, which is monitored using a pH indicator dye. The change in absorbance of the dye over time is recorded.
- Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) or the K_i value (the inhibition constant) is determined by plotting the reaction rates against the inhibitor concentrations.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory effect of drugs on COX-1 and COX-2 can be determined using a variety of in vitro assays, such as a whole blood assay.

- Blood Collection and Treatment: Fresh human blood is collected and treated with an anticoagulant. Aliquots of the blood are pre-incubated with various concentrations of the test compound (e.g., celecoxib) or a vehicle control.
- COX-1 and COX-2 Stimulation:
 - To measure COX-1 activity, the blood is allowed to clot, which stimulates platelet thromboxane B₂ (a product of COX-1) production.
 - To measure COX-2 activity, the blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes, followed by the measurement of prostaglandin E₂ (a product of COX-2) production.
- Product Measurement: The levels of thromboxane B₂ and prostaglandin E₂ are quantified using enzyme-linked immunosorbent assays (ELISA).
- IC₅₀ Determination: The concentration of the test compound that causes a 50% reduction in the production of the respective prostanoid is determined as the IC₅₀ value.

Conclusion



While direct experimental data on **Methyl 4-benzenesulfonamidobenzoate** remains elusive, this comparative guide illustrates the vast therapeutic potential of the sulfonamide scaffold. By understanding the structure-activity relationships and mechanisms of action of established sulfonamide drugs, researchers can better predict the potential biological activities of novel compounds. The provided experimental frameworks offer a starting point for the in vitro and in vivo evaluation of new sulfonamide-containing molecules, paving the way for the development of next-generation therapeutics.

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